[1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester
Overview
Description
“[1,1’-Biphenyl]-4-carboxylic acid, 4’-methyl-, methyl ester” is an important pharmaceutical intermediate compound used as an organic synthetic material in the preparation of temesartan . Temesartan is an angiotensin II receptor blocker (ARB) used to treat hypertension .
Synthesis Analysis
Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . In addition, acid chlorides are converted into esters .Molecular Structure Analysis
Esters contain a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond . In an ester, the second oxygen atom bonds to another carbon atom . The names for esters include prefixes that denote the lengths of the carbon chains in the molecules and are derived following nomenclature rules similar to those for inorganic acids and salts .Chemical Reactions Analysis
Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters, called lactones .Scientific Research Applications
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Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : Pinacol boronic esters, which are similar to biphenyl derivatives, are used as building blocks in organic synthesis . They are involved in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Method : The process involves the use of a radical approach for the protodeboronation of alkyl boronic esters .
- Results : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
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Synthesis and Reactions of Biphenyl Derivatives
- Field : Synthetic Organic Chemistry
- Application : Biphenyl compounds and their isosteres are fundamental backbones in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
- Method : The synthesis of biphenyl derivatives involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
- Results : The synthesized compounds have a wide range of biological and medicinal applications .
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Antihypertensive Activity of Ester Derivatives
- Field : Medicinal Chemistry
- Application : The ester derivatives of 2- (N- ((2′- (2H-tetrazole-5-yl)- [1,1’-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have been synthesized and tested for antihypertensive activity .
- Method : The specific methods of synthesis and testing are not detailed in the source .
- Results : The synthesized ester derivatives showed antihypertensive activity .
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Thermodynamic Property Data
- Field : Physical Chemistry
- Application : The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds, including 4-methylbiphenyl .
- Method : These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The data can be used for various scientific and engineering calculations .
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Organic Light-Emitting Diodes (OLEDs)
- Field : Material Science
- Application : Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : The use of biphenyl derivatives in OLEDs contributes to their efficiency and color quality .
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Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
- Field : Medicinal Chemistry
- Application : Certain biphenyl derivatives have shown noteworthy biological activities, such as the antipyretic properties of fenbufen and flurbiprofen, and their role as non-steroidal anti-inflammatory drugs (NSAIDs) .
- Method : The specific methods of synthesis and testing are not detailed in the source .
- Results : The synthesized compounds have been used effectively as NSAIDs .
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Thermodynamic Property Data
- Field : Physical Chemistry
- Application : The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds, including 4-methylbiphenyl .
- Method : These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The data can be used for various scientific and engineering calculations .
-
Organic Light-Emitting Diodes (OLEDs)
- Field : Material Science
- Application : Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : The use of biphenyl derivatives in OLEDs contributes to their efficiency and color quality .
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Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
- Field : Medicinal Chemistry
- Application : Certain biphenyl derivatives have shown noteworthy biological activities, such as the antipyretic properties of fenbufen and flurbiprofen, and their role as non-steroidal anti-inflammatory drugs (NSAIDs) .
- Method : The specific methods of synthesis and testing are not detailed in the source .
- Results : The synthesized compounds have been used effectively as NSAIDs .
Safety And Hazards
The safety data sheet for a similar compound, Biphenyl, indicates that it causes skin irritation, serious eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long lasting effects . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, avoid release to the environment, and wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
methyl 4-(4-methylphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUWJKRQGXBISO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068512 | |
Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester | |
CAS RN |
49742-56-5 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49742-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-carboxylic acid, 4'-methyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049742565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4'-methyl[1,1'-biphenyl]-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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